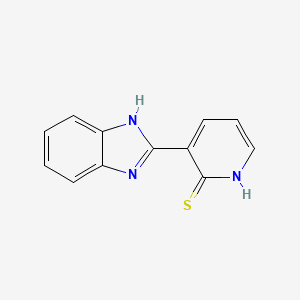![molecular formula C13H5ClF6N4O B1418229 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1823183-92-1](/img/structure/B1418229.png)
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
The compound “3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a pyridine ring and a pyrazolo[1,5-a]pyrimidin-5(4H)-one ring, both of which are substituted with trifluoromethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and pyrazolo[1,5-a]pyrimidin-5(4H)-one rings. The trifluoromethyl groups could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two heterocyclic rings (pyridine and pyrazolo[1,5-a]pyrimidin-5(4H)-one), which are likely to be planar due to the conjugated pi system. The trifluoromethyl groups would add significant electron-withdrawing character to the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyridine ring, for example, is susceptible to electrophilic aromatic substitution, while the carbonyl group in the pyrazolo[1,5-a]pyrimidin-5(4H)-one ring could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups and the heterocyclic rings would likely make the compound relatively nonpolar and could influence its boiling point, density, and solubility .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the efficient synthesis of 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate. This synthesis pathway is significant for creating a library of new fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).
- Another study highlights an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, using a common starting material and involving SNAr and Suzuki Cross-Coupling reactions (Jismy et al., 2020).
Biological Activities and Applications
- Pyrazolo[1,5-a]pyrimidines derivatives, synthesized using this compound, have shown promising antifungal abilities against several phytopathogenic fungi, indicating potential applications in agriculture and plant protection (Zhang et al., 2016).
- Derivatives of this compound have been investigated for their potential antitumor activities. These studies involve the structural characterization and evaluation of bioactive moieties for improved transport through the cell wall barrier, indicating applications in cancer research (Maftei et al., 2016).
- A study focusing on efficient microwave-assisted Suzuki–Miyaura cross-coupling reactions of related compounds, including the exploration of their biological significance in neurodegenerative disorders, suggests applications in the field of neurology (Jismy et al., 2021).
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N4O/c14-7-1-5(12(15,16)17)3-21-10(7)6-4-22-24-8(13(18,19)20)2-9(25)23-11(6)24/h1-4H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGRBPKIJVDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C3NC(=O)C=C(N3N=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



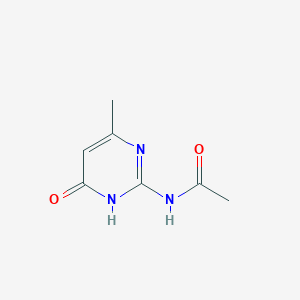
![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)
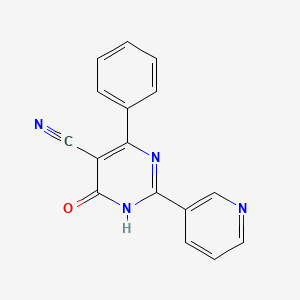
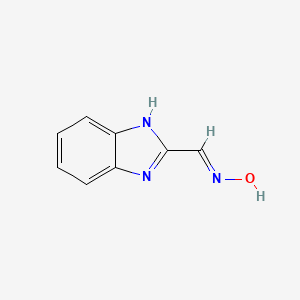
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
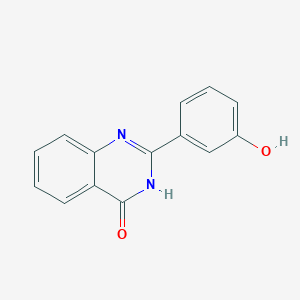
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
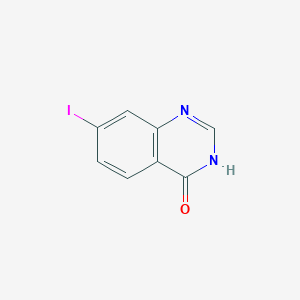
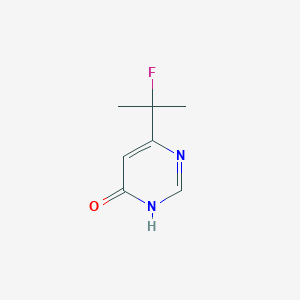
![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)
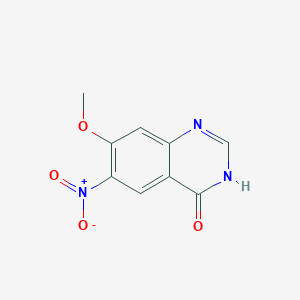
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
